molecular formula C19H33NO8 B15187512 (R)-2-(6-(1,2-Dihydroxy-ethyl)-2,2,4,6-tetramethyl-tetrahydro-furo(3,4-d)(1,3)dioxol-4-yl)-isoxazolidine-3-carboxylic acid tert-butyl ester CAS No. 87423-27-6

(R)-2-(6-(1,2-Dihydroxy-ethyl)-2,2,4,6-tetramethyl-tetrahydro-furo(3,4-d)(1,3)dioxol-4-yl)-isoxazolidine-3-carboxylic acid tert-butyl ester

Cat. No.: B15187512
CAS No.: 87423-27-6
M. Wt: 403.5 g/mol
InChI Key: RQRWGOQBKDKCRM-UBZQJWHCSA-N
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Description

®-2-(6-(1,2-Dihydroxy-ethyl)-2,2,4,6-tetramethyl-tetrahydro-furo(3,4-d)(1,3)dioxol-4-yl)-isoxazolidine-3-carboxylic acid tert-butyl ester is a complex organic compound that features multiple functional groups, including isoxazolidine, carboxylic acid ester, and a furodioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(6-(1,2-Dihydroxy-ethyl)-2,2,4,6-tetramethyl-tetrahydro-furo(3,4-d)(1,3)dioxol-4-yl)-isoxazolidine-3-carboxylic acid tert-butyl ester typically involves multiple steps:

    Formation of the furodioxolane ring: This step may involve the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the isoxazolidine ring: This can be achieved through a [3+2] cycloaddition reaction between a nitrone and an alkene.

    Esterification: The carboxylic acid group is esterified using tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dihydroxy-ethyl group.

    Reduction: Reduction reactions could target the isoxazolidine ring or the ester group.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry

In organic synthesis, this compound could serve as a building block for more complex molecules. Its multiple functional groups make it a versatile intermediate.

Biology

The compound might be investigated for its biological activity, such as enzyme inhibition or receptor binding, due to its unique structure.

Medicine

Potential medicinal applications could include the development of new pharmaceuticals, particularly if the compound exhibits bioactivity.

Industry

In material science, the compound could be used in the synthesis of polymers or as a precursor for advanced materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Isoxazolidine derivatives: These compounds share the isoxazolidine ring and may have similar reactivity and applications.

    Furodioxolane derivatives: Compounds with this ring structure may exhibit similar chemical behavior.

    Carboxylic acid esters:

Properties

CAS No.

87423-27-6

Molecular Formula

C19H33NO8

Molecular Weight

403.5 g/mol

IUPAC Name

tert-butyl (3R)-2-[6-(1,2-dihydroxyethyl)-2,2,4,6-tetramethyl-3a,6a-dihydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2-oxazolidine-3-carboxylate

InChI

InChI=1S/C19H33NO8/c1-16(2,3)27-15(23)11-8-9-24-20(11)19(7)14-13(25-17(4,5)26-14)18(6,28-19)12(22)10-21/h11-14,21-22H,8-10H2,1-7H3/t11-,12?,13?,14?,18?,19?/m1/s1

InChI Key

RQRWGOQBKDKCRM-UBZQJWHCSA-N

Isomeric SMILES

CC1(OC2C(O1)C(OC2(C)C(CO)O)(C)N3[C@H](CCO3)C(=O)OC(C)(C)C)C

Canonical SMILES

CC1(OC2C(O1)C(OC2(C)C(CO)O)(C)N3C(CCO3)C(=O)OC(C)(C)C)C

Origin of Product

United States

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